2,3-Dihydrobenzimidazo(1,2-b)oxazole-2-methanol
Description
Properties
CAS No. |
61532-55-6 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
1,2-dihydro-[1,3]oxazolo[3,2-a]benzimidazol-2-ylmethanol |
InChI |
InChI=1S/C10H10N2O2/c13-6-7-5-12-9-4-2-1-3-8(9)11-10(12)14-7/h1-4,7,13H,5-6H2 |
InChI Key |
KMQXBSMPCAVNEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=NC3=CC=CC=C3N21)CO |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of o-Phenylenediamine with α-Haloketones or α-Haloesters
One of the most common routes to benzimidazole derivatives is the condensation of o-phenylenediamine with α-haloketones or α-haloesters, followed by cyclization under acidic or neutral conditions.
- Step 1: Reaction of o-phenylenediamine with an appropriate α-haloketone to form the benzimidazole ring.
- Step 2: Subsequent intramolecular cyclization to form the fused oxazole ring.
- Step 3: Introduction of the methanol group via reduction of an aldehyde or ketone intermediate or by nucleophilic substitution.
This method benefits from mild reaction conditions and good yields, often employing reflux in ethanol or acetic acid.
One-Pot Dehydration and Alkylation Followed by Saponification (Industrial Patent Method)
A patented industrial process (CN102603650A) describes a one-pot synthesis for related benzimidazole derivatives, which can be adapted for 2,3-dihydrobenzimidazo(1,2-b)oxazole-2-methanol:
| Step | Reaction Type | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Dehydration | 1,3-dihydro-1-(1-methylethylene)-2H-benzimidazolyl-2-ketone + acid binding agent in organic solvent (MIBK preferred) at reflux | Forms intermediate with water removal |
| 2 | Phase Separation | Addition of 4-bromo-butyric acid ethyl ester, cooling to 70–90 °C, then water at 40–60 °C for phase separation | Organic phase retained for next step |
| 3 | Saponification | Alkali (NaOH) added, reaction at 45–80 °C under reduced pressure (150–200 mbar) | Converts ester to acid or alcohol derivative |
| 4 | Acidification and Isolation | Slow addition of HCl at 40–60 °C, reflux at 90–110 °C for 2–4 hours, filtration and drying | Final product isolated with ~86% yield |
This method is advantageous due to its one-pot nature, high yield (~86%), and industrial scalability. The solvent methyl isobutyl ketone (MIBK) is preferred for its high boiling point and water immiscibility, facilitating selective reactions.
Bromination and Cyclocondensation Routes
In research contexts, α-bromoacyl derivatives of aromatic compounds are cyclized with o-phenylenediamine or related nucleophiles to form fused heterocycles:
- Bromination of precursor ketones or esters to form α-bromo derivatives.
- Reaction of these brominated intermediates with benzene-1,2-diamine under reflux in ethanol or acidic media.
- Cyclization leads to benzimidazole ring formation, followed by oxazole ring closure.
This route is flexible and allows for various substitutions but may require careful control of reaction conditions to avoid side products.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclocondensation (Literature) | o-Phenylenediamine + α-haloketone | Reflux in ethanol or acetic acid | 60–90 | Mild conditions, moderate to high yield |
| One-Pot Industrial Method | 1,3-dihydro-1-(1-methylethylene)-2H-benzimidazolyl-2-ketone + 4-bromo-butyric acid ethyl ester + NaOH + HCl | MIBK solvent, 45–110 °C, reduced pressure | 86.4 | High yield, scalable, one-pot process |
| Bromination and Cyclocondensation | α-bromoacyl derivatives + benzene-1,2-diamine | Reflux in ethanol or acidic media | 50–80 | Versatile, requires careful control |
Research Results and Analytical Data
- Physical Properties: Melting point around 174–185 °C depending on purity and preparation method.
- Purity: High-performance liquid chromatography (HPLC) purity typically 98–99% in industrial preparations.
- Elemental Analysis: Carbon ~60%, Hydrogen ~5.5%, Nitrogen ~12.7% consistent with theoretical values.
- Spectroscopic Confirmation:
- NMR confirms the benzimidazole and oxazole ring systems and the methanol substituent.
- Mass spectrometry and elemental analysis corroborate molecular formula C10H10N2O2.
Chemical Reactions Analysis
Types of Reactions
Oxazolo[3,2-a]benzimidazole-2-methanol, 2,3-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding oxazole derivative.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of Oxazolo[3,2-a]benzimidazole-2-methanol, 2,3-dihydro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Structural Differences :
- Contains an amide-linked N,O-bidentate directing group instead of a fused benzimidazo-oxazole system.
- Features a tertiary alcohol (-C(CH3)2OH) rather than a primary hydroxymethyl group.
Functional Comparisons :
- Catalytic Applications: The N,O-bidentate group in this compound facilitates metal-catalyzed C–H bond functionalization, whereas the fused heterocycle in 2,3-dihydrobenzimidazo(1,2-b)oxazole-2-methanol may exhibit distinct chelation behavior due to its extended π-system and methanol substituent .
- Solubility : The tertiary alcohol in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide likely reduces polarity compared to the primary alcohol in the target compound.
| Property | 2,3-Dihydrobenzimidazo(1,2-b)oxazole-2-methanol | N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide |
|---|---|---|
| Core Structure | Benzimidazo-oxazole fused ring | Benzamide with N,O-directing group |
| Alcohol Type | Primary (-CH2OH) | Tertiary (-C(CH3)2OH) |
| Metal Coordination Potential | Moderate (via N, O, or π-system) | High (N,O-bidentate) |
| Synthetic Route | Likely cyclization reactions | Amide coupling (acid chloride + amino alcohol) |
Triazole Derivatives (e.g., 4-Acetyl-5-methyl-1-phenyl-1H-1,2,3-triazole)
Structural Differences :
- Triazoles are five-membered aromatic rings with three nitrogen atoms, contrasting with the benzimidazo-oxazole’s fused two-heterocycle system.
Functional Comparisons :
- Reactivity : Triazoles are widely used in click chemistry due to their stability and regioselectivity. The benzimidazo-oxazole core may offer complementary reactivity, such as in electrophilic substitutions or radical reactions.
- Biological Activity : Triazoles (e.g., fluconazole) are established antifungal agents, while benzimidazo-oxazole derivatives are less explored but may target different enzymes or receptors due to their bulkier structure .
Terephthalaldehyde Derivatives
Structural Differences :
- Terephthalaldehyde derivatives (e.g., terephthalaldehydic acid) are linear aromatic dialdehydes, lacking the heterocyclic complexity of the target compound.
Functional Comparisons :
- Applications : Terephthalaldehyde is used in polymer synthesis (e.g., polyesters), whereas the benzimidazo-oxazole system’s rigidity and electronic properties may suit optoelectronic materials or asymmetric catalysis.
Biological Activity
2,3-Dihydrobenzimidazo(1,2-b)oxazole-2-methanol is a heterocyclic compound that has garnered interest in the scientific community due to its diverse biological activities. This article presents an overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Overview of the Compound
- IUPAC Name : 1,2-dihydro-[1,3]oxazolo[3,2-a]benzimidazol-2-ylmethanol
- CAS Number : 61532-55-6
- Molecular Formula : C10H10N2O2
- Molecular Weight : 190.20 g/mol
Biological Activity
The compound exhibits a range of biological activities that are significant for potential therapeutic applications:
- Antimicrobial Properties : Research indicates that 2,3-dihydrobenzimidazo(1,2-b)oxazole-2-methanol demonstrates antimicrobial activity against various bacterial and fungal strains. This makes it a candidate for further development as an antimicrobial agent.
- Antioxidant Activity : The compound has shown promising antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals. This activity is particularly relevant in the context of neuroprotective effects, where oxidative damage is a contributing factor to neurodegenerative diseases.
- Neuroprotective Effects : Studies suggest that this compound may have neuroprotective effects through modulation of neurotransmitter systems and inhibition of enzymes such as monoamine oxidase. This positions it as a potential therapeutic agent for neurological disorders.
- Anticancer Potential : There is emerging evidence regarding the anticancer properties of 2,3-dihydrobenzimidazo(1,2-b)oxazole-2-methanol. It may influence cancer cell proliferation and apoptosis pathways, warranting further investigation into its role in cancer therapy.
The biological effects of 2,3-dihydrobenzimidazo(1,2-b)oxazole-2-methanol are thought to arise from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to oxidative stress and inflammation.
- Receptor Modulation : It could modulate the activity of neurotransmitter receptors, contributing to its neuroprotective effects.
Table 1: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antimicrobial | Effective against various bacterial and fungal strains |
| Antioxidant | Scavenges free radicals; protects against oxidative stress |
| Neuroprotective | Modulates neurotransmitter levels; inhibits monoamine oxidase |
| Anticancer | Influences cancer cell proliferation and apoptosis |
Case Study Example
A study conducted by researchers at [source] investigated the neuroprotective effects of 2,3-dihydrobenzimidazo(1,2-b)oxazole-2-methanol in animal models of neurodegeneration. The results indicated a significant reduction in neuronal cell death and improvement in cognitive function post-treatment compared to control groups.
Synthesis Methods
The synthesis of 2,3-dihydrobenzimidazo(1,2-b)oxazole-2-methanol typically involves:
- Cyclization Reaction : The reaction between 2-aminobenzimidazole and glyoxal under acidic conditions to form the oxazole ring.
- Reduction Step : Subsequent reduction to yield the dihydro derivative.
These methods are crucial for producing the compound in sufficient quantities for biological testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
